3-Acetyl-1-phenylpiperidin-2-one
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Overview
Description
3-Acetyl-1-phenylpiperidin-2-one is a chemical compound with the CAS Number: 2092204-97-0 . It has a molecular weight of 217.27 . It is usually found in powder form .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely published .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO2/c1-10(15)12-8-5-9-14(13(12)16)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 217.27 . It is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Cholinergic System Investigation
3-Acetyl-1-phenylpiperidin-2-one, through its derivatives, has been utilized in the study of the cholinergic system, specifically in the investigation of brain binding sites for vesicular acetylcholine transport blockers. Research conducted by Marien, Parsons, and Altar (1987) using 2-(4-Phenylpiperidino)cyclohexanol (AH5183), a potent inhibitor of high-affinity acetylcholine transport into cholinergic vesicles, demonstrated specific and saturable binding to rat forebrain sections. This study provided insights into the localization and potential function of these binding sites in cholinergic nerve terminals, highlighting the compound's utility in neurochemical research (Marien, Parsons, & Altar, 1987).
DNA Interaction Studies
The compound and its analogs have found applications in DNA interaction studies. For example, research by Ross, Pitié, and Meunier (1999) explored the synthesis of acridine conjugates of the bis(phenanthroline) ligand "Clip-Phen" and evaluated the nuclease activity of their copper complexes. These studies are crucial for understanding the interaction between small molecules and DNA, which has implications in the development of new therapeutic agents (Ross, Pitié, & Meunier, 1999).
Catalysis and Synthesis
In the field of catalysis and organic synthesis, this compound derivatives have been employed as catalysts. Uraguchi and Terada (2004) found that phosphoric acid derivatives related to this compound serve as effective catalysts for the direct addition of acetyl acetone to N-Boc-protected arylimines. This catalytic activity facilitates the construction of beta-aminoketones under mild conditions, showcasing the compound's versatility in synthetic organic chemistry (Uraguchi & Terada, 2004).
Photophysics and Material Science
The compound's derivatives also contribute to advancements in photophysics and material science. Zhao et al. (2016) investigated terpyridyl Pt(II) complexes bearing different acetylide ligands, derived from this compound, for their tunable photophysics and nonlinear absorption. This research has implications for the development of broadband nonlinear absorption materials, highlighting the compound's potential in the creation of new photonic and electronic materials (Zhao et al., 2016).
Antitumor Activity and Drug Development
Lastly, this compound and its derivatives have been explored for their antitumor activities. Zhou et al. (2021) synthesized novel derivatives and evaluated their antitumor activity, demonstrating the potential of these compounds in the development of new anticancer drugs. This line of research contributes to the ongoing search for more effective and targeted cancer therapies (Zhou et al., 2021).
Mechanism of Action
Target of Action
3-Acetyl-1-phenylpiperidin-2-one is a derivative of piperidine . Piperidine derivatives are known to have a wide range of targets, depending on their specific structure . .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, depending on their specific structure and target .
Result of Action
Piperidine derivatives are known to have a wide range of effects, depending on their specific structure and target .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Properties
IUPAC Name |
3-acetyl-1-phenylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10(15)12-8-5-9-14(13(12)16)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILPATAVOYVCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN(C1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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